molecular formula C16H10F4O4 B6408651 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261908-30-8

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6408651
CAS No.: 1261908-30-8
M. Wt: 342.24 g/mol
InChI Key: MGQMGMWHBCZFJX-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid is a complex organic compound characterized by the presence of fluorine and methoxycarbonyl groups

Properties

IUPAC Name

3-(3-fluoro-4-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O4/c1-24-15(23)12-3-2-8(7-13(12)17)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQMGMWHBCZFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691514
Record name 3'-Fluoro-4'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-30-8
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′-fluoro-5-(trifluoromethyl)-, 4′-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261908-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluoro-methoxycarbonyl Intermediate: This step involves the reaction of a suitable aromatic compound with fluorinating agents and methoxycarbonylating agents under controlled conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a trifluoromethylated aromatic compound. This step often requires the use of catalysts such as palladium or nickel complexes.

    Final Acidification: The final step involves the acidification of the coupled product to yield the desired benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxycarbonylphenylboronic acid
  • 3-Fluoro-4-methoxycarbonylbenzeneboronic acid

Uniqueness

Compared to similar compounds, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid stands out due to the presence of both fluorine and trifluoromethyl groups. These groups confer unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

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